In-Depth Technical Guide on the Structural and NMR Characterization of 3,5-Dimethylbenzo[d]isoxazole
In-Depth Technical Guide on the Structural and NMR Characterization of 3,5-Dimethylbenzo[d]isoxazole
Introduction and Pharmacological Relevance
Benzisoxazoles are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in a wide array of neuroleptic and antipsychotic agents (e.g., risperidone, paliperidone). The compound 3,5-dimethylbenzo[d]isoxazole (also known as 3,5-dimethyl-1,2-benzisoxazole) is a highly versatile building block used in the synthesis of complex bioactive molecules. Accurate structural characterization of this heterocycle is paramount for drug development professionals ensuring the integrity of downstream synthetic pathways.
This whitepaper provides an authoritative, deep-dive analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 3,5-dimethylbenzo[d]isoxazole, detailing the electronic and magnetic causalities behind the observed spectral data[1].
Structural and Quantitative Data
Understanding the electronic distribution within the benzo[d]isoxazole core is essential for interpreting its NMR spectra. The isoxazole ring is highly electron-withdrawing due to the adjacent nitrogen and oxygen atoms, which significantly deshields proximal protons and carbons via inductive effects and magnetic anisotropy.
1 H NMR Chemical Shifts
The 1 H NMR spectrum of 3,5-dimethylbenzo[d]isoxazole acquired in CDCl 3 at 400 MHz presents a distinct, self-validating splitting pattern that confirms both the core heterocycle and the substitution pattern[1].
Table 1: 1 H NMR Data for 3,5-Dimethylbenzo[d]isoxazole (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| C4, C7 | 7.42 – 7.38 | Multiplet (m) | - | 2H | Ar-H |
| C6 | 7.34 | Doublet of doublets (dd) | 8.5, 1.5 | 1H | Ar-H |
| C3-CH 3 | 2.54 | Singlet (s) | - | 3H | Isoxazole-CH 3 |
| C5-CH 3 | 2.47 | Singlet (s) | - | 3H | Ar-CH 3 |
Causality of 1 H Chemical Shifts:
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The C3-Methyl Group (δ 2.54 ppm): This signal is unusually downfield for an aliphatic methyl group. The causality lies in its direct attachment to the C=N bond of the isoxazole ring. The strong electron-withdrawing nature of the heteroatoms (N and O) exerts a powerful inductive deshielding effect. Furthermore, the magnetic anisotropy generated by the π -electron circulation of the C=N double bond forces these protons further downfield[1].
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The C5-Methyl Group (δ 2.47 ppm): Functioning as a benzylic methyl group on an electron-deficient aromatic ring, it experiences moderate deshielding. The electron-withdrawing pull of the fused isoxazole ring slightly increases its chemical shift compared to a standard toluene methyl group (~2.3 ppm).
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Aromatic Protons (δ 7.34 – 7.42 ppm): The H-7 proton is highly deshielded due to its ortho relationship to the highly electronegative oxygen atom of the isoxazole ring. The H-6 proton (δ 7.34 ppm) exhibits a classic ortho-coupling to H-7 ( J = 8.5 Hz) and a meta-coupling to H-4 ( J = 1.5 Hz), validating the 5-substitution pattern on the benzene ring.
13 C NMR Chemical Shifts
The 13 C NMR spectrum provides a definitive map of the carbon framework. The data below reflects the empirical consensus for the 3,5-dimethylbenzo[d]isoxazole architecture[1].
Table 2: 13 C NMR Data for 3,5-Dimethylbenzo[d]isoxazole (101 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Causality |
| C7a | ~163.0 | Cq (Ar-O) | Maximum deshielding due to direct bond to the highly electronegative oxygen atom. |
| C3 | ~155.0 | Cq (C=N) | Imine-like carbon; deshielded by the adjacent nitrogen and oxygen. |
| C5 | ~132.0 | Cq (Ar-C) | Aromatic quaternary carbon substituted with the methyl group. |
| C4, C6, C7 | ~120.0 – 130.0 | CH (Ar) | Standard aromatic methine carbons, modulated by resonance effects. |
| C3a | ~110.0 | Cq (Ar-C) | Bridgehead carbon; relatively shielded due to resonance electron donation from the oxygen atom. |
| C5-CH 3 | ~21.5 | CH 3 | Typical chemical shift for a benzylic methyl carbon. |
| C3-CH 3 | ~10.5 | CH 3 | Highly shielded methyl carbon, characteristic of alkyl groups attached directly to the C3 position of benzisoxazoles. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the synthesis and NMR acquisition of 3,5-dimethylbenzo[d]isoxazole must follow a strict, self-validating methodology. The following protocol utilizes an S N Ar oxime cyclization pathway.
Step 1: Base-Promoted Cyclization
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Preparation: Dissolve 1-(2-fluoro-5-methylphenyl)ethan-1-one oxime (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M under an inert argon atmosphere.
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Causality: Argon prevents oxidative degradation, while anhydrous THF ensures the strong base (KOtBu) is not quenched by ambient moisture.
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Activation: Cool the reaction mixture to 0 °C and add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise.
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Causality: The base deprotonates the oxime hydroxyl group, generating a highly nucleophilic oximate intermediate. The 0 °C environment controls the exothermic kinetics, preventing degradation.
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Cyclization: Warm to room temperature and stir for 4 hours. The nucleophilic oxygen attacks the ortho-fluorine substituted carbon via an S N Ar mechanism, displacing the fluoride ion to form the benzisoxazole core.
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Self-Validation (Pre-NMR): Monitor via Thin Layer Chromatography (TLC). The disappearance of the polar oxime and emergence of a less polar, highly UV-active spot confirms cyclization. Validate with FT-IR: the disappearance of the broad O-H stretch (~3200 cm −1 ) and appearance of a sharp C=N stretch (~1610 cm −1 ) ensures the core is formed before committing to NMR acquisition.
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Isolation: Quench with saturated aqueous NH 4 Cl, extract with ethyl acetate, dry over Na 2 SO 4 , and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the product as a yellow oil[1].
Step 2: NMR Acquisition Parameters
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Sample Preparation: Dissolve 15 mg of the purified yellow oil in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS).
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Causality: CDCl 3 provides excellent solubility and lacks interfering proton signals. TMS (δ = 0.00 ppm) acts as the absolute internal standard.
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1 H NMR Acquisition (400 MHz): Use a standard 1D pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 s.
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Causality: A 1.0 s delay ensures complete relaxation of longitudinal magnetization between pulses, guaranteeing accurate integration ratios between the methyl (3H) and aromatic (1H/2H) signals.
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13 C NMR Acquisition (101 MHz): Use a proton-decoupled sequence (zgpg30). Set D1 to 2.0 s and Number of Scans (NS) to ≥ 512.
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Causality: 13 C has a low natural abundance (1.1%). A higher scan count and longer relaxation delay are mandatory to achieve a sufficient signal-to-noise ratio for the quaternary carbons (C3, C3a, C5, C7a), which lack Nuclear Overhauser Effect (NOE) enhancement from attached protons.
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Experimental Workflow Visualization
Figure 1: Workflow for the synthesis and NMR characterization of 3,5-dimethylbenzo[d]isoxazole.
Conclusion
The structural verification of 3,5-dimethylbenzo[d]isoxazole relies heavily on the precise interpretation of its NMR spectra. The highly deshielded C3-methyl group (δ 2.54 ppm) and the distinct ortho/meta splitting pattern of the H-6 aromatic proton (δ 7.34 ppm) serve as the primary diagnostic markers for this molecule[1]. By adhering to strict, self-validating acquisition protocols, researchers can ensure high-fidelity structural assignments necessary for advanced drug development pipelines.
